4-Bromo-5-(cyclopropylmethyl)-1-methyl-1h-pyrazole
Description
4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine atom at position 4, a cyclopropylmethyl group at position 5, and a methyl group at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, owing to their tunable electronic and steric properties.
Properties
IUPAC Name |
4-bromo-5-(cyclopropylmethyl)-1-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11-8(4-6-2-3-6)7(9)5-10-11/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIGFESRPAHEEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230542 | |
| Record name | 4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2079069-45-5 | |
| Record name | 4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2079069-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-Methyl-4-bromo-1H-pyrazole
Step 1: N1-Methylation
4-Bromo-1H-pyrazole undergoes methylation using iodomethane (1.1 equiv) and potassium carbonate (1.2 equiv) in DMF at room temperature (17 h), yielding 1-methyl-4-bromo-1H-pyrazole. This method, adapted from the synthesis of 4-iodo-1-methyl-1H-pyrazole, achieves >90% conversion with minimal byproducts.
Step 2: Optimization of Bromination
Electrophilic bromination at C4 is redundant if starting from 4-bromo-1H-pyrazole. However, alternative routes using N-bromosuccinimide (NBS) in acetic acid (80°C, 4 h) may be employed if the starting material lacks the bromine.
C5 Alkylation with Cyclopropylmethyl Group
Reaction Conditions
1-Methyl-4-bromo-1H-pyrazole (1.0 equiv) reacts with (bromomethyl)cyclopropane (1.1 equiv) in acetonitrile using cesium carbonate (2.0 equiv) as a base at 80°C for 12 h. This protocol, analogous to the alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, facilitates C5-selective alkylation via deprotonation of the pyrazole’s C5 hydrogen, followed by nucleophilic substitution.
Purification and Yield
Crude product purification via silica gel chromatography (petroleum ether:ethyl acetate, 10:1) yields 4-bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole in 72–78% purity. Recrystallization from hexane/ethyl acetate mixtures enhances purity to >98%.
Method 2: Cyclocondensation with Functionalized Synthons
Hantzsch-Type Pyrazole Synthesis
A one-pot cyclocondensation of 1-cyclopropylmethyl-1,3-diketone with methylhydrazine generates the pyrazole core with pre-installed C5 cyclopropylmethyl and N1-methyl groups. Subsequent bromination at C4 using molecular bromine in dichloromethane (0°C, 2 h) completes the synthesis.
Advantages and Limitations
- Pros : High atom economy; fewer purification steps.
- Cons : Limited availability of 1-cyclopropylmethyl-1,3-diketones; competing regiochemistry during cyclization.
Method 3: Late-Stage Functionalization via Cross-Coupling
Suzuki-Miyaura Coupling at C5
A halogenated precursor (e.g., 4-bromo-1-methyl-5-iodo-1H-pyrazole) undergoes palladium-catalyzed coupling with cyclopropylmethylboronic acid. Optimized conditions include Pd(PPh3)4 (5 mol%), K2CO3 (2.0 equiv), and dioxane/water (4:1) at 90°C. This method, though underutilized in the literature, offers precise control over C5 substitution.
Challenges in Direct C–H Functionalization
Direct C5 cyclopropylmethylation via C–H activation remains unexplored due to pyrazole’s moderate directing-group ability. Catalytic systems employing Pd(OAc)2 and pyridine-based ligands (e.g., 2,2'-bipyridine) show promise in model substrates but require further optimization for this target.
Comparative Analysis of Synthetic Routes
Scale-Up Considerations and Industrial Relevance
Large-scale production favors Method 1 due to reagent availability and established protocols. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The cyclopropylmethyl group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that pyrazole derivatives, including 4-bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole, exhibit significant anticancer activity. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression. For example, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrazole derivatives in targeting specific oncogenic pathways .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. It acts as a bradykinin B1 receptor antagonist, which is beneficial in treating inflammatory diseases. The ability to modulate inflammatory responses makes it a candidate for further development in therapeutic applications .
Agrochemical Applications
Pesticide Development
The structural characteristics of this compound make it suitable for the development of novel agrochemicals. Its effectiveness as a pesticide has been explored, particularly in targeting specific pests while minimizing environmental impact. Research shows that such pyrazole derivatives can enhance crop protection strategies by providing effective pest control with lower toxicity profiles compared to traditional pesticides .
Material Science
Synthesis of Functional Materials
In materials science, this compound serves as a building block for synthesizing functionalized polymers and materials. Its reactivity allows for the incorporation into various polymer matrices, leading to materials with enhanced properties such as thermal stability and mechanical strength. Studies have shown that incorporating pyrazole units into polymer structures can significantly improve their performance in industrial applications .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A recent study investigated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that this compound showed promising results in inhibiting cell proliferation in breast cancer models, suggesting its potential as a lead compound for drug development.
Case Study 2: Agrochemical Efficacy
In agricultural trials, formulations containing this compound demonstrated superior efficacy against common pests compared to conventional pesticides. The study emphasized its role in integrated pest management systems.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The table below compares the target compound with structurally related pyrazole derivatives, highlighting key substituents, molecular weights, and functional group implications:
Physicochemical and Spectral Comparisons
- For instance, compounds with sulfonamide groups (e.g., , compounds 16–18) show melting points >160°C, attributed to hydrogen-bonding networks . The target compound’s cyclopropylmethyl group may similarly enhance crystallinity.
- Spectral Data : IR spectra of pyrazole derivatives often show absorption bands for C=O (1653 cm⁻¹) and SO2 (1335 cm⁻¹) in sulfonamide analogs . The target compound’s IR spectrum would lack these but may feature C-Br stretching (~600 cm⁻¹) and cyclopropyl C-H vibrations (~3000 cm⁻¹).
Biological Activity
4-Bromo-5-(cyclopropylmethyl)-1-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features, including the bromine atom and the cyclopropylmethyl group, suggest a unique interaction profile with various biological targets. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 187.04 g/mol. The presence of the bromine atom is crucial for its biological activity, as it may influence the compound's reactivity and affinity towards biological targets.
The mechanisms through which this compound exerts its biological effects involve:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways. For example, pyrazole derivatives have been associated with the inhibition of lactate dehydrogenase (LDH), a key enzyme in cancer metabolism .
- Receptor Interaction : The structural components may facilitate binding to various receptors, influencing cellular signaling pathways. The bromine and cyclopropylmethyl groups enhance binding affinity and stability .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound possess activity against various bacterial strains, including E. coli and S. aureus. For instance, modifications in the pyrazole structure have been linked to enhanced antibacterial efficacy .
Anticancer Properties
Several studies have explored the anticancer potential of pyrazole derivatives. Notably, compounds targeting LDH have shown promise in inhibiting cancer cell growth in models such as MiaPaCa-2 (pancreatic cancer) and A673 (Ewing’s sarcoma) cells. The compound's ability to suppress lactate production correlates with reduced tumor cell proliferation .
Anti-inflammatory Effects
Pyrazoles are recognized for their anti-inflammatory properties. Compounds derived from pyrazole frameworks have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
Q & A
Q. Optimization Tips :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, EtOH) improve reaction homogeneity and yield .
- Catalysis : Triethylamine (TEA) enhances substitution reactions by scavenging HBr .
- Temperature : Elevated temperatures (e.g., 140°C in sealed tubes) are used for slow, controlled reactions .
Advanced: How can contradictions in crystallographic data for pyrazole derivatives be resolved?
Answer:
Discrepancies in reported crystal structures (e.g., bond lengths, packing motifs) can arise from refinement protocols or experimental resolution. Methodological approaches include:
Re-refinement with SHELXL : Reprocess raw diffraction data using the latest SHELXL parameters (e.g., anisotropic displacement, hydrogen placement) to validate atomic positions .
Packing Similarity Analysis : Use Mercury’s "Materials Module" to compare intermolecular interactions (e.g., π-π stacking, hydrogen bonds) across datasets .
Validation Tools : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm molecular conformation .
Example : A study on a related pyrazole carbaldehyde resolved discrepancies by re-refining data with SHELXL and validating against NMR-derived dihedral angles .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns substituent positions (e.g., cyclopropylmethyl protons at δ 0.36–1.09 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions .
Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and bromine isotope patterns .
IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~550 cm⁻¹) .
Advanced: How can computational methods predict the reactivity of the cyclopropylmethyl group?
Answer:
DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites. For example, the cyclopropylmethyl group’s strain energy (~27 kcal/mol) influences its susceptibility to ring-opening reactions .
Molecular Dynamics (MD) : Simulate steric effects during substitution reactions (e.g., steric hindrance from the methyl group at N1) .
Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) to guide functionalization strategies .
Basic: What are the challenges in regioselective bromination of pyrazole derivatives?
Answer:
Challenges include:
Positional Control : Bromination at the 4-position competes with 3- or 5-position substitution due to electronic effects.
Directing Groups : Electron-withdrawing groups (e.g., -CN, -COOR) at adjacent positions can enhance regioselectivity .
Reagent Choice : NBS/POBr₃ favors 4-bromination, while Br₂/FeCl₃ may lead to over-bromination .
Example : In 4-bromo-3-methylpyrazole, methyl groups at C3 electronically deactivate the 5-position, directing bromine to C4 .
Advanced: How can high-throughput crystallography study polymorphic forms of this compound?
Answer:
Automated Screening : Use robotics to prepare hundreds of crystallization conditions (e.g., varying solvents, temperatures) .
SHELX Pipelines : Employ SHELXC/D/E for rapid phase determination and structure solution across multiple crystals .
Void Analysis in Mercury : Identify solvent-accessible volumes to predict stability of polymorphs .
Case Study : A pyrazole sulfone derivative was screened in 12 solvents, revealing two polymorphs with distinct hydrogen-bonding networks .
Basic: How is purity assessed after synthesis, and what are common impurities?
Answer:
HPLC/GC-MS : Quantifies residual solvents (e.g., DMF, EtOAc) and regioisomers .
Elemental Analysis : Verifies Br content (theoretical: ~25% for C₈H₁₀BrN₂) .
Common Impurities :
- Regioisomers : 5-bromo-4-(cyclopropylmethyl) derivatives .
- Dehalogenated Byproducts : Detected via LC-MS [M-Br]⁻ peaks .
Advanced: What strategies mitigate steric hindrance during functionalization of the cyclopropylmethyl group?
Answer:
Microwave-Assisted Synthesis : Reduces reaction time, minimizing decomposition under steric strain .
Bulky Ligands in Catalysis : Use Pd(PPh₃)₄ for Suzuki couplings to prevent catalyst poisoning .
Solvent Effects : Low-polarity solvents (e.g., toluene) reduce aggregation of sterically hindered intermediates .
Basic: What safety protocols are critical when handling this compound?
Answer:
Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
Ventilation : Use fume hoods to prevent inhalation of bromine vapors .
Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal .
Advanced: How can researchers validate the biological activity of derivatives against computational predictions?
Answer:
Dose-Response Assays : Test IC₅₀ values against predicted targets (e.g., kinases) .
Crystallographic Docking : Compare predicted binding poses with experimental X-ray structures of ligand-protein complexes .
SAR Studies : Modify substituents (e.g., replacing cyclopropylmethyl with isopropyl) to assess activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
